Citraldimethylacetal

Übersicht

Beschreibung

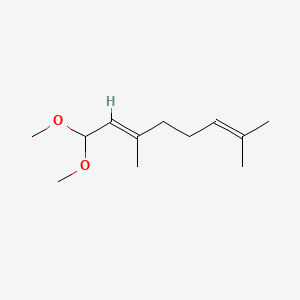

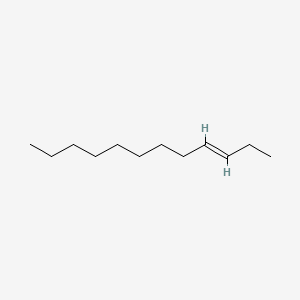

Citral dimethyl acetal, also known as 3,7-dimethyl-2,6-octadienal dimethyl acetal, is an organic compound with the molecular formula C12H22O2. It is a derivative of citral, a key component in the essential oils of various citrus fruits. Citral dimethyl acetal is commonly used in the flavor and fragrance industry due to its pleasant lemon-like aroma.

Wissenschaftliche Forschungsanwendungen

Citral dimethyl acetal has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in pharmaceuticals due to its bioactive properties.

Industry: Widely used in the flavor and fragrance industry to impart a lemon-like aroma to various products, including perfumes, soaps, and food items.

Wirkmechanismus

Target of Action

Citral dimethyl acetal is primarily used as a flavoring and fragrance agent . It imparts a fresh citrus note with delicate grapefruit, verbena, and floral aspects . The primary targets of Citral dimethyl acetal are the olfactory receptors that detect smell.

Biochemical Pathways

Citral dimethyl acetal is an acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom . Acetals are formed through a reaction between an aldehyde or a ketone and an alcohol in the presence of an acid catalyst . In the case of Citral dimethyl acetal, the parent compound is citral, a key component of lemongrass oil . The acetal formation process is reversible, and acetals can be hydrolyzed back to their starting components by treatment with aqueous acid .

Pharmacokinetics

It’s known that acetals can be hydrolyzed in the presence of water to form aldehydes and alcohols . This suggests that Citral dimethyl acetal could be metabolized in the body to citral and methanol

Result of Action

The primary result of Citral dimethyl acetal’s action is the perception of a citrus-like aroma. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells . In addition to its use in flavorings and fragrances, Citral dimethyl acetal is also used in the manufacture of cigarettes to mask the smell of smoke .

Action Environment

The efficacy and stability of Citral dimethyl acetal can be influenced by various environmental factors. For instance, it may be sensitive to prolonged exposure to moisture and can decompose on heating . In the context of food and beverage products, the compound’s flavor contribution can be affected by other ingredients, processing conditions, and storage conditions. In the context of fragrance applications, factors such as the medium of delivery, evaporation rate, and interactions with other fragrance ingredients can influence the perception of the scent.

Biochemische Analyse

Biochemical Properties

Citral dimethyl acetal plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . Citral dimethyl acetal can inhibit this enzyme, leading to the accumulation of aldehydes in the cell. Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . These interactions can affect the metabolic pathways and detoxification processes in the cell.

Cellular Effects

Citral dimethyl acetal has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress . This activation leads to the upregulation of antioxidant genes, providing protection against oxidative damage. Additionally, citral dimethyl acetal can inhibit the NF-κB pathway, which is involved in inflammation and immune responses . This inhibition can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Molecular Mechanism

The molecular mechanism of action of citral dimethyl acetal involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active site of aldehyde dehydrogenase, inhibiting its activity and leading to the accumulation of aldehydes . Additionally, it can interact with the heme group of cytochrome P450 enzymes, affecting their catalytic activity . These interactions can lead to changes in the metabolism of various compounds and the regulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of citral dimethyl acetal can change over time due to its stability, degradation, and long-term effects on cellular function . It has been reported that citral dimethyl acetal is relatively stable under normal laboratory conditions, but it can undergo hydrolysis to citral in the presence of moisture . This hydrolysis can affect its activity and interactions with biomolecules. Long-term exposure to citral dimethyl acetal has been shown to induce adaptive responses in cells, such as the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes .

Dosage Effects in Animal Models

The effects of citral dimethyl acetal vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can have toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These effects are dose-dependent and can vary between different animal species and experimental conditions .

Metabolic Pathways

Citral dimethyl acetal is involved in various metabolic pathways, including those related to its hydrolysis to citral and its subsequent metabolism . It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, affecting the metabolic flux and levels of metabolites . The hydrolysis of citral dimethyl acetal to citral can lead to the formation of other metabolites, such as geranial and neral, which are further metabolized by various enzymes .

Transport and Distribution

Citral dimethyl acetal is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it can bind to albumin in the blood, facilitating its transport to different tissues . Additionally, it can be taken up by cells through passive diffusion or active transport mechanisms .

Subcellular Localization

The subcellular localization of citral dimethyl acetal can affect its activity and function . It has been reported to localize to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization can be influenced by targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct citral dimethyl acetal to the mitochondria, where it can exert its effects on mitochondrial function and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Citral dimethyl acetal is typically synthesized through the acetalization of citral with methanol. The reaction involves the formation of a hemiacetal intermediate, which subsequently reacts with another molecule of methanol to form the acetal. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of citral dimethyl acetal follows a similar synthetic route but on a larger scale. The process involves the continuous addition of citral and methanol to a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Citral dimethyl acetal undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid catalyst, citral dimethyl acetal can be hydrolyzed back to citral and methanol.

Oxidation: Citral dimethyl acetal can be oxidized to form citral dimethyl acetal oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of citral dimethyl acetal can yield the corresponding alcohol, citral dimethyl acetal alcohol, using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Hydrolysis: Acid catalysts (e.g., sulfuric acid), water, reflux conditions.

Oxidation: Potassium permanganate, chromium trioxide, mild heating.

Reduction: Sodium borohydride, methanol, room temperature.

Major Products Formed:

Hydrolysis: Citral and methanol.

Oxidation: Citral dimethyl acetal oxide.

Reduction: Citral dimethyl acetal alcohol.

Vergleich Mit ähnlichen Verbindungen

Citral dimethyl acetal can be compared with other similar compounds, such as:

Geranial dimethyl acetal: Another acetal derivative of citral, differing in the geometric isomerism of the double bonds.

Neral dimethyl acetal: Similar to geranial dimethyl acetal but with a different geometric configuration.

Citronellal dimethyl acetal: A related compound with a similar structure but derived from citronellal instead of citral.

Uniqueness: Citral dimethyl acetal is unique due to its specific combination of a pleasant lemon-like aroma and its versatile chemical reactivity, making it valuable in both the flavor and fragrance industry and scientific research.

Eigenschaften

CAS-Nummer |

7549-37-3 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |

InChI-Schlüssel |

ZSKAJFSSXURRGL-LUAWRHEFSA-N |

SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

Isomerische SMILES |

CC(=CCC/C(=C\C(OC)OC)/C)C |

Kanonische SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

Siedepunkt |

105.00 to 106.00 °C. @ 10.00 mm Hg |

Dichte |

0.881-0.893 |

| 75128-98-2 7549-37-3 |

|

Physikalische Beschreibung |

colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odou |

Löslichkeit |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Synonyme |

citral dimethyl acetal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Citral dimethyl acetal (CDA) and how does it impact tumor cells?

A1: CDA specifically targets the nuclear activity of γ-tubulin. [] It interacts with the GTPase domain of γ-tubulin at the cysteine 13 residue, preventing GTP binding. [] This interaction disrupts the nuclear functions of γ-tubulin, particularly in cells with a deregulated retinoblastoma (RB1) pathway, leading to increased E2F activity and ultimately inducing cell death. []

Q2: Are there any studies demonstrating the efficacy of CDA in vivo?

A2: Yes, CDA has shown promising antitumorigenic activity in vivo. In a mouse xenograft model using tumors with defects in the RB1 signaling pathway, CDA treatment effectively inhibited tumor growth. []

Q3: Besides its antitumor activity, does CDA exhibit any other biological effects?

A3: Research indicates that CDA, along with Lemongrass essential oil (LEO) and other citral derivatives, can modulate adipogenic gene expression. [] In 3T3-L1 cells, CDA significantly inhibited the expression of genes involved in lipid metabolism, including sterol regulatory element-binding protein 2 (SREBP2), cluster of differentiation 36 (CD36), fatty acid-binding protein 4 (FABP4), and perilipin. [] This suggests that CDA may play a role in regulating adipocyte metabolism. []

Q4: What is the chemical structure of Citral dimethyl acetal and are there any spectroscopic data available?

A4: Citral dimethyl acetal is a derivative of Citral. While the provided abstracts don't contain the molecular formula or weight of CDA, they mention the analysis of a similar compound, Citral, using IR and GC. [] These techniques are commonly employed for structural characterization and purity determination of organic compounds.

Q5: Are there any known alternatives or substitutes for CDA in terms of its antitumor activity?

A5: The research highlights CDA as a potential alternative to traditional tubulin inhibitors. [] While the provided abstracts do not directly compare CDA to specific alternatives, they emphasize its unique mechanism of action and specificity towards nuclear γ-tubulin, potentially leading to fewer side effects compared to conventional chemotherapy. [] Further research is needed to fully explore alternative compounds with similar mechanisms of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

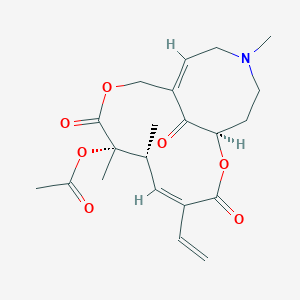

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)

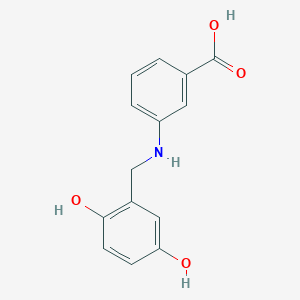

![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)

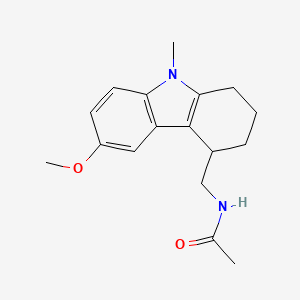

![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)